molecular formula C16H16ClNO4S B2915341 3-(4-Chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid CAS No. 203306-45-0

3-(4-Chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid

Cat. No.: B2915341
CAS No.: 203306-45-0
M. Wt: 353.82
InChI Key: JZOICEPXBNEDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid (MCPAP) is a synthetic organic compound belonging to the class of carboxylic acids. It is an important intermediate for the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. MCPAP has been widely studied due to its wide range of applications, from drug synthesis to laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Receptor Antagonism

  • The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds has been explored for their potential as GABA B receptor antagonists. These compounds, including lower homologues of baclofen, phaclofen, and saclofen, demonstrate weak specific antagonism at the GABAB receptor, indicating their utility in studying receptor functions and potentially as a basis for developing new pharmacological agents (Abbenante, Hughes, & Prager, 1997).

Crystal Engineering

  • In crystal engineering, the compound baclofen, a γ-amino acid structurally similar to the one of interest, is used to form multicomponent crystals with various carboxylic acids. This research demonstrates the potential of gamma amino acids in designing new crystal structures, which can have implications for material science and drug formulation (Báthori & Kilinkissa, 2015).

Antiviral Activity

  • Research into 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, has shown certain anti-tobacco mosaic virus activities. This indicates the role of chlorophenyl sulfonamides in the development of new antiviral agents (Chen et al., 2010).

Antimicrobial Agents

  • The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showcases the therapeutic potential of chlorophenyl compounds in combating microbial infections. This study contributes to the search for new antimicrobial compounds with improved efficacy (Sah, Bidawat, Seth, & Gharu, 2014).

Molecular Interactions in Crystals and Solutions

  • A study on sulfonamides, including 4-amino-N-(4-chlorophenyl)-benzene-sulfonamide, explored molecular interactions in crystals and solutions. This research highlights the significance of chlorophenyl sulfonamides in understanding solubility, solvation, and crystal structure, which are crucial in pharmaceutical sciences (Perlovich et al., 2008).

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-11-2-8-14(9-3-11)23(21,22)18-15(16(19)20)10-12-4-6-13(17)7-5-12/h2-9,15,18H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOICEPXBNEDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.